molecular formula C5H10O2 B121950 tetrahydro-2H-pyran-3-ol CAS No. 19752-84-2

tetrahydro-2H-pyran-3-ol

Cat. No. B121950
CAS RN: 19752-84-2
M. Wt: 102.13 g/mol
InChI Key: BHDLTOUYJMTTTM-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-3-ol is a chemical compound that belongs to the class of tetrahydropyrans, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The compound is characterized by the presence of a hydroxyl group at the third position of the 2H-pyran ring.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives has been the subject of various studies. For instance, a one-pot synthesis approach has been reported using a three-component reaction involving aldehydes, malononitrile, and dimedone or hydroxycoumarin, catalyzed by magnetic nanoparticles under ultrasonic irradiation or reflux conditions in water . Another study describes the use of starch solution as a catalyst for the synthesis of similar derivatives, highlighting the use of a non-toxic and biodegradable catalyst . Additionally, a direct and diastereoselective synthesis method has been developed using iron(III) catalyzed SN2'-Prins cyclization tandem process, which allows the creation of multiple stereocenters in a single step .

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives can be complex, with the potential for multiple substituents and stereocenters. For example, the synthesis of activated 2,3,4,6-tetrasubstituted tetrahydro-2H-pyrans has been achieved, which are easily derivatizable for generating multifunctionalized complex molecules . Single crystal X-ray analysis has been used to confirm the structure of certain tetrahydrobenzo[b]pyran derivatives, providing conclusive structural information .

Chemical Reactions Analysis

Tetrahydro-2H-pyran derivatives can undergo various chemical reactions due to their polyfunctional nature. For instance, difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds have been shown to react with nucleophiles to give access to various polysubstituted [6,6]-ring fused systems . Moreover, a novel cascade strategy has been developed for the synthesis of tetrahydrospiro[chroman-2,4'-pyran] derivatives, which proceeds in a highly stereoselective manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran derivatives can vary depending on the substituents and the reaction conditions used during synthesis. The use of environmentally benign procedures, operational simplicity, and excellent yields are notable advantages of some synthetic methods . The use of mild and neutral catalysts like tetra-methyl ammonium hydroxide has been reported, which simplifies the work-up procedure and provides high to excellent yields . Additionally, the use of silica gel-supported polyphosphoric acid as a catalyst has been described, which offers a simple procedure, short reaction time, and the absence of volatile and hazardous organic solvents .

Scientific Research Applications

Educational Applications in Organic Chemistry

Tetrahydro-2H-pyran-3-ol is utilized in educational settings, particularly in undergraduate organic laboratories. A study detailed the synthesis of a related compound, tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, using a Montmorillonite K10 clay-catalyzed reaction, highlighting an environmentally friendly approach to organic synthesis. This method offers a valuable learning experience for students, exposing them to multicomponent reactions and green chemistry principles (Dintzner et al., 2012).

Synthetic Chemistry and Material Science

In synthetic chemistry, the compound is central to novel strategies for creating complex molecular architectures. For example, a research team developed a method for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through condensation processes, demonstrating the compound's role in constructing polycyclic frameworks. These frameworks are essential components in many natural products, underscoring the compound's significance in synthetic organic chemistry (Someswarao et al., 2018).

Biocatalytic Applications

In biocatalysis, the compound serves as a precursor for chiral auxiliaries in asymmetric additions of organometallics. Studies have demonstrated its preparation using biocatalytic optical resolutions, highlighting the efficiency and enantioselectivity of lipase-catalyzed reactions. This research underscores the compound's utility in producing chiral intermediates for complex organic syntheses (Sugai et al., 1996).

Safety And Hazards

The safety information for tetrahydro-2H-pyran-3-ol includes pictograms GHS07, a signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for tetrahydro-2H-pyran-3-ol are not mentioned in the search results, its use in the preparation of herbicides and pyrazolothiazole compounds as CRF1 receptor antagonists suggests potential applications in agriculture and medicine .

properties

IUPAC Name

oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDLTOUYJMTTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482680
Record name tetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-2H-pyran-3-ol

CAS RN

19752-84-2
Record name tetrahydro-2H-pyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
T Sugai, H Ikeda, H Ohta - Tetrahedron, 1996 - Elsevier
… (2R*,3R*)-2-Ethoxy-3,4,5,6-tetrahydro-2H-pyran-3-ol (+)-3a. According to the reported … -methoxy3,4,5,6-tetrahydro-2H-pyran-3-ol reported previously. 5 The observed coupling constant …
Number of citations: 17 www.sciencedirect.com
H Sharma, S Santra, J Debnath, T Antonio… - Bioorganic & medicinal …, 2014 - Elsevier
In this study we have generated a pharmacophore model of triple uptake inhibitor compounds based on novel asymmetric pyran derivatives and the newly developed asymmetric furan …
Number of citations: 19 www.sciencedirect.com
J Hartung, I Svoboda, P Schmidt… - … Section E: Structure …, 2005 - scripts.iucr.org
The tetrahydropyran ring in the title compound, C13H18O2, adopts a 1C4 conformation, with the phenyl and the hydroxy substituent located in equatorial positions. Hydrogen bonding …
Number of citations: 1 scripts.iucr.org
AA Jarrahpour, E Torabi - Molbank, 2006 - mdpi.com
Molbank | Free Full-Text | Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent | HTML … Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol …
Number of citations: 5 www.mdpi.com
MP Georgiadis - Journal of Medicinal Chemistry, 1976 - ACS Publications
… Theseby subsequent reduction with L1AIH4 were converted to 5-amino derivatives of 6methoxy-2-methyl-2-(4'-biphenylyl)tetrahydro-2H-pyran-3-ol (3). Both isomers A and Bof 1 (in …
Number of citations: 26 pubs.acs.org
JJ Wei, L Jin, K Wan, CH Zhou - Bulletin of the Korean Chemical …, 2011 - koreascience.kr
… The bioactive data revealed that (3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy4,5-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)-tetrahydro-2H-pyran-3-ol 8aexhibited excellent antifungal …
Number of citations: 40 koreascience.kr
L Xu, RA Hartz, BR Beno, K Ghosh… - Journal of Medicinal …, 2021 - ACS Publications
… )-5-methoxy-6-(phenylthio)tetrahydro-2H-pyran-3-ol (2.60 g, 8.35 mmol, 97% yield) as a … )-5-methoxy-6-(phenylthio)tetrahydro-2H-pyran-3-ol (0.580 g, 1.86 mmol) in pyridine (15 mL…
Number of citations: 16 pubs.acs.org
D Chen, D Yang, W Lu, D Zhao, S Cai, X He, H Hong - 2017 - Soc Nuclear Med
… The screened candidate, 5-amino-4-benzyloxy-2-benzyloxymethyl-6-(4-methoxyphenoxy)-tetrahydro-2H-pyran-3-ol, ABMTP in abbreviation, was conjugated with p-SCN-Bn-NOTA or …
Number of citations: 0 jnm.snmjournals.org
PD Seemuth - 1983 - osti.gov
… The cetane number of diesel fuel is increased by the addition of a tetrahydropyranol nitrate ester, eg tetrahydro-2H-pyran-3-ol nitrate. …
Number of citations: 1 www.osti.gov
B Ballesteros, AA Ceacero-Vega, A Garzon… - … of Photochemistry and …, 2009 - Elsevier
… Tetrahydro-2H-pyran-3-ol and dihydro-2H-pyran-3(4H)-one were detected as minor products of reaction (1). The pyranol can be formed in the reaction of the β-peroxy radical with RO 2 …
Number of citations: 23 www.sciencedirect.com

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